1-(Trimethylsilyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

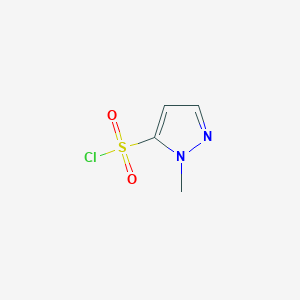

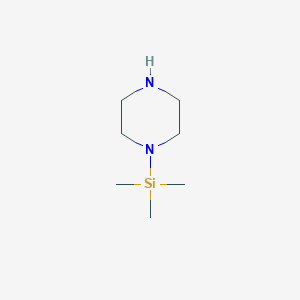

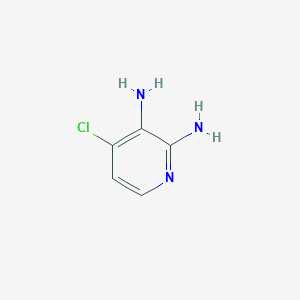

1-(Trimethylsilyl)piperazine is a chemical compound that is part of the piperazine family, which is known for its diverse range of pharmacological activities. Piperazine derivatives are often synthesized and modified to enhance their properties for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of piperazine derivatives is a key area of research due to their potential therapeutic applications. For instance, the metabolites of a cerebral vasodilator were synthesized to confirm their structures, which suggests that similar synthetic methods could be applied to 1-(Trimethylsilyl)piperazine . Additionally, the reaction of N-trimethylsilyl compounds with diketene to produce piperidine derivatives indicates a possible synthetic route for 1-(Trimethylsilyl)piperazine .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The synthesis of novel piperazine derivatives with different substituents has been reported, and their structures were confirmed using various spectroscopic methods . These methods could be employed to analyze the molecular structure of 1-(Trimethylsilyl)piperazine.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions to form new compounds. For example, the reaction of piperazine with trimethylacetic arylcarboxylic anhydrides to produce monoacylated piperazine derivatives demonstrates the reactivity of the piperazine moiety . This reactivity could be relevant for the chemical reactions involving 1-(Trimethylsilyl)piperazine.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. Although the specific properties of 1-(Trimethylsilyl)piperazine are not detailed in the provided papers, the studies on other piperazine derivatives can give insights into the solubility, stability, and reactivity of such compounds . These properties are important for the practical applications of 1-(Trimethylsilyl)piperazine in various fields.

科学的研究の応用

Forensic Toxicology and Drug Analysis

- 1-(Trimethylsilyl)piperazine derivatives, such as 1-(3-trifuoromethylphenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(4-methoxyphenyl)piperazine (MeOPP), have been analyzed in human hair using gas chromatography-mass spectrometry. This methodology is significant in forensic toxicology for the detection and quantitation of these compounds in biological samples (Barroso et al., 2010).

Pharmacological Activity of Piperazine Derivatives

- Piperazine derivatives, including those with 1-(Trimethylsilyl)piperazine structure, demonstrate central pharmacological activities by activating the monoamine pathway. These activities encompass therapeutic applications such as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Development of Positron Emission Tomography Radiotracers

- Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine have been studied for their potential use in positron emission tomography (PET) radiotracers. Modifications to reduce lipophilicity in these compounds are crucial for their application in medical imaging and diagnostics (Abate et al., 2011).

Organometallic Compound Reactions

- Research has been conducted on the reaction of N-Trimethylsilyl derivatives with diketene, leading to the formation of linear adducts and oxazinone derivatives. These findings are significant in the field of organometallic chemistry, particularly in the synthesis of novel compounds (Suzuki et al., 1974).

Synthesis of Anti-HIV Agents

- N-Methylpiperazine has been used for preparing unsymmetrical bis-ureas with piperazine base as potential anti-HIV agents. This illustrates the role of piperazine derivatives in developing therapeutics for viral infections (El‐Faham et al., 2008).

CO2 Capture and Environmental Applications

- Trimethylsilylated ethanolamines and piperazines have been synthesized and investigated for their reaction with CO2, demonstrating potential applications in environmental science, particularly in CO2 capture technologies (Herbig et al., 2019).

将来の方向性

特性

IUPAC Name |

trimethyl(piperazin-1-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2Si/c1-10(2,3)9-6-4-8-5-7-9/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIIRNRRFVPFJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626286 |

Source

|

| Record name | 1-(Trimethylsilyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trimethylsilyl)piperazine | |

CAS RN |

540494-46-0 |

Source

|

| Record name | 1-(Trimethylsilyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)